molecular formula C9H14Cl2N2 B8192431 (4R)-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

(4R)-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

Cat. No.: B8192431
M. Wt: 221.12 g/mol
InChI Key: SCHRXWSSWSQEMS-YCBDHFTFSA-N
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Description

(4R)-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The dihydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

For industrial-scale production, the process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors and more efficient catalysts. The purification of the final product is typically achieved through crystallization or recrystallization techniques to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(4R)-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines.

Scientific Research Applications

(4R)-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the amine group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(4R)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHRXWSSWSQEMS-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=CC=CC=C2[C@@H]1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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